2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide
Description
This compound features a butanamide backbone substituted with a 4-fluorophenoxy group at the second carbon and a 1-(2-furylmethyl)-1H-pyrazol-5-yl moiety at the terminal amide nitrogen. The 4-fluorophenoxy group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-2-16(25-14-7-5-13(19)6-8-14)18(23)21-17-9-10-20-22(17)12-15-4-3-11-24-15/h3-11,16H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQARBROAUMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate alkylating agent to form 4-fluorophenoxybutane.
Synthesis of the Pyrazole Derivative: Concurrently, the pyrazole ring is synthesized by reacting hydrazine with a suitable diketone, followed by alkylation with 2-furylmethyl bromide to introduce the furylmethyl group.
Coupling Reaction: The final step involves coupling the fluorophenoxybutane with the pyrazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide exhibit significant interactions with neurotransmitter receptors. A related compound, NRA0161, demonstrated high affinity for dopamine D(4) and serotonin 5-HT(2A) receptors, suggesting potential antipsychotic effects without typical extrapyramidal side effects associated with conventional antipsychotics . The findings indicate that such compounds could be developed into atypical antipsychotics.
Inhibition of Kinases
Another area of interest is the role of pyrazole derivatives in inhibiting specific kinases. A study highlighted the discovery of selective inhibitors of p38 MAP kinase, which are crucial in inflammatory responses and cancer progression. The structure-activity relationship (SAR) studies revealed that modifications on the pyrazole scaffold could enhance selectivity and potency against p38 MAP kinase . This suggests that this compound may also have applications in oncology as a therapeutic agent targeting inflammatory pathways.
Case Study 1: Antipsychotic Development
In a series of behavioral studies comparing NRA0161 with established antipsychotics like risperidone and haloperidol, NRA0161 exhibited a superior profile in antagonizing methamphetamine-induced locomotor hyperactivity while minimizing side effects. This positions it as a promising candidate for further development as an atypical antipsychotic medication .
Case Study 2: Inhibitor Optimization
The optimization process for pyrazole derivatives has been documented extensively, particularly focusing on enhancing drug-like properties such as oral bioavailability and metabolic stability. For instance, the incorporation of specific moieties into the pyrazole structure has led to compounds that are not only potent but also exhibit favorable pharmacokinetic profiles suitable for clinical trials .
Potential Therapeutic Areas
The unique properties of this compound suggest several therapeutic applications:
- Psychiatric Disorders : As a potential treatment for schizophrenia or bipolar disorder due to its receptor profile.
- Inflammatory Diseases : Targeting p38 MAP kinase may provide therapeutic avenues in conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : Its role in inhibiting kinases opens possibilities for use in cancer treatments, particularly in targeting tumor microenvironments.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrazole and furylmethyl groups can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Pyrazole/Acetamide Derivatives
Compound A : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Key Differences: Replaces the 4-fluorophenoxy group with a chloroacetamide chain. Substitutes the furylmethyl group with a 4-chlorophenyl and 3-cyano substituents on the pyrazole.
- Implications: The chloro and cyano groups increase electronegativity but reduce solubility compared to the fluorophenoxy-furylmethyl combination. Higher molecular weight (due to chlorine) may affect blood-brain barrier permeability .
Compound B : N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide ()
- Key Differences :
- Replaces the pyrazole core with a piperidine ring.
- Substitutes the furylmethyl group with a phenylethyl substituent.
- Implications: Piperidine’s flexibility may enhance binding to opioid or sigma receptors, whereas the rigid pyrazole in the target compound favors selective kinase or cannabinoid receptor interactions. Phenylethyl groups enhance lipophilicity but may increase off-target binding .
Functional Group Analysis
*Predicted values based on analogous structures.
Pharmacokinetic and Electronic Properties
- Target Compound: The 4-fluorophenoxy group reduces metabolic oxidation compared to non-fluorinated analogs .
- Compound B :
Research Implications
The target compound’s unique combination of fluorophenoxy and pyrazole groups positions it as a candidate for selective enzyme inhibition (e.g., COX-2 or FAAH). However, piperidine-based analogs (e.g., Compound B) remain superior for CNS targets due to their conformational flexibility and established pharmacokinetic profiles . Future studies should prioritize in vitro binding assays and ADMET profiling to validate these hypotheses.
Biological Activity
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 272.29 g/mol
This compound features a fluorophenoxy group and a pyrazole ring, which are known to contribute to various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways: Preliminary studies suggest that this compound may act as an inhibitor for specific kinases or enzymes involved in cancer pathways, similar to other pyrazole derivatives that have shown selective inhibition against p38 MAP kinase .
- Antimicrobial Properties: The presence of the furylmethyl group may enhance the compound's ability to interact with bacterial cell membranes or metabolic pathways, indicating potential antimicrobial effects.
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory mediators.
Research Findings and Case Studies
Recent research has focused on the synthesis and evaluation of this compound in vitro and in vivo. Below are key findings from various studies:
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
In a study assessing various pyrazole derivatives, this compound was found to exhibit significant inhibition against p38 MAP kinase. This was attributed to its structural similarity with known inhibitors and was confirmed through X-ray crystallography, revealing critical interactions within the ATP binding pocket .
Case Study: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
